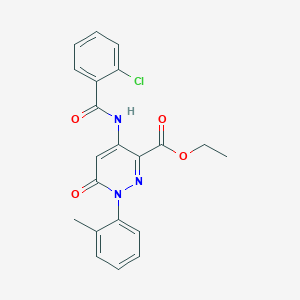
Ethyl 4-(2-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 4-(2-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H18ClN3O4 and its molecular weight is 411.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 4-(2-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound recognized for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and potential applications.
Chemical Structure and Properties
The compound belongs to the class of pyridazinones, characterized by a complex structure that influences its biological properties. The molecular formula is C20H16ClN3O4 with a molecular weight of 397.8 g/mol. The presence of the chlorobenzamido group is significant as it may enhance the compound's reactivity and biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C20H16ClN3O4 |
| Molecular Weight | 397.8 g/mol |
| CAS Number | 946209-98-9 |
While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized to involve interactions with specific biological targets that modulate cellular pathways associated with disease processes. The compound's structural features suggest potential interactions with enzymes or receptors involved in inflammation and microbial resistance.
Antimicrobial Activity
Research indicates that pyridazinones, including this compound, may exhibit antimicrobial properties. A study highlighted the synthesis of various pyridazinone derivatives that showed significant activity against bacterial strains, suggesting a possible application in treating infections caused by resistant pathogens.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in vitro. Preliminary results demonstrate that the compound can inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the pyridazinone class. For instance:
- A high-throughput screening (HTS) campaign identified derivatives with enhanced activity against specific cellular targets involved in pluripotency and differentiation processes .
- In another study focusing on latent tuberculosis , compounds similar to this compound were shown to effectively modulate dormancy survival mechanisms in Mycobacterium tuberculosis .
Future Directions
Given the promising biological activities observed in preliminary studies, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Detailed investigations into how modifications to the chemical structure affect biological activity.
- In vivo Studies : Evaluating efficacy and safety profiles in animal models to establish therapeutic potential.
- Mechanistic Studies : Unraveling the precise biochemical pathways influenced by this compound.
Eigenschaften
IUPAC Name |
ethyl 4-[(2-chlorobenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4/c1-3-29-21(28)19-16(23-20(27)14-9-5-6-10-15(14)22)12-18(26)25(24-19)17-11-7-4-8-13(17)2/h4-12H,3H2,1-2H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPODXTUTVFMIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













